molecular formula C24H36N2O4 B11225381 2'-(2-methoxyethyl)-1'-oxo-N-[3-(propan-2-yloxy)propyl]-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

2'-(2-methoxyethyl)-1'-oxo-N-[3-(propan-2-yloxy)propyl]-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11225381
M. Wt: 416.6 g/mol
InChI Key: CHAAWSROJSCJEV-UHFFFAOYSA-N
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Description

2’-(2-methoxyethyl)-1’-oxo-N-[3-(propan-2-yloxy)propyl]-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(2-methoxyethyl)-1’-oxo-N-[3-(propan-2-yloxy)propyl]-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves multiple steps. The starting materials typically include cyclohexane derivatives and isoquinoline derivatives. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro structure. The process may involve steps such as alkylation, acylation, and cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-(2-methoxyethyl)-1’-oxo-N-[3-(propan-2-yloxy)propyl]-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

2’-(2-methoxyethyl)-1’-oxo-N-[3-(propan-2-yloxy)propyl]-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’-(2-methoxyethyl)-1’-oxo-N-[3-(propan-2-yloxy)propyl]-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic isoquinoline derivatives and cyclohexane derivatives. Examples include:

  • 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
  • 1-(2-methoxyethyl)-4-phenylisoquinoline

Uniqueness

What sets 2’-(2-methoxyethyl)-1’-oxo-N-[3-(propan-2-yloxy)propyl]-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide apart is its unique spiro structure, which imparts specific chemical and biological properties. This structure may enhance its stability, binding affinity, and specificity for certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H36N2O4

Molecular Weight

416.6 g/mol

IUPAC Name

2-(2-methoxyethyl)-1-oxo-N-(3-propan-2-yloxypropyl)spiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C24H36N2O4/c1-18(2)30-16-9-14-25-22(27)21-19-10-5-6-11-20(19)23(28)26(15-17-29-3)24(21)12-7-4-8-13-24/h5-6,10-11,18,21H,4,7-9,12-17H2,1-3H3,(H,25,27)

InChI Key

CHAAWSROJSCJEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCCC3)CCOC

Origin of Product

United States

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